molecular formula C24H33NO B1295439 p-Butoxybenzylidene p-heptylaniline CAS No. 39777-19-0

p-Butoxybenzylidene p-heptylaniline

Cat. No.: B1295439
CAS No.: 39777-19-0
M. Wt: 351.5 g/mol
InChI Key: IHFLHVDMHFOGCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Butoxybenzylidene p-heptylaniline typically involves the condensation reaction between p-butoxybenzaldehyde and p-heptylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: p-Butoxybenzylidene p-heptylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of p-Butoxybenzylidene p-heptylaniline is primarily related to its liquid crystalline behavior. The compound exhibits both orientational and positional order, which are crucial for its function in liquid crystal applications. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-butoxyphenyl)-N-(4-heptylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO/c1-3-5-7-8-9-10-21-11-15-23(16-12-21)25-20-22-13-17-24(18-14-22)26-19-6-4-2/h11-18,20H,3-10,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFLHVDMHFOGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276384, DTXSID601234541
Record name Benzenamine, N-[(4-butoxyphenyl)methylene]-4-heptyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-Butoxyphenyl)methylene]-4-heptylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39777-19-0, 111458-13-0
Record name N-[(4-Butoxyphenyl)methylene]-4-heptylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39777-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Butoxybenzylidene p-heptylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N-[(4-butoxyphenyl)methylene]-4-heptyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-Butoxyphenyl)methylene]-4-heptylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601234541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different liquid crystalline phases exhibited by p-Butoxybenzylidene p-heptylaniline (BBHA)?

A1: BBHA displays a rich polymorphism, exhibiting several liquid crystalline phases upon heating and cooling. These include the nematic phase, as well as smectic phases such as SmA, SmB, and SmC. [, ] The exact transition temperatures and phase sequence can be influenced by factors such as purity and experimental conditions.

Q2: How does the molecular structure of BBHA influence its liquid crystalline behavior?

A2: BBHA's structure consists of a rigid central core (benzylidene aniline) and flexible alkyl chains. The central core promotes molecular alignment, while the flexible chains influence the intermolecular spacing and packing. The length of the alkyl chains, particularly the butoxy chain, plays a crucial role in determining the specific smectic phases observed. []

Q3: Has BBHA been studied in binary mixtures with other liquid crystalline compounds, and if so, what interesting properties have been observed?

A3: Yes, researchers have explored the behavior of BBHA in binary mixtures. For instance, when combined with cholesteryl nanonate (CN), the mixture exhibits fascinating phases like the twisted grain boundary (TGB) phase and the re-entrant smectic-C (ReSmC) phase. [, ] These phases arise from the interplay between the differing molecular shapes and interactions of BBHA and CN.

Q4: What analytical techniques have been employed to study the structural and physical properties of BBHA?

A4: Several techniques have been used to investigate BBHA. X-ray diffraction studies have helped determine the microstructural parameters and molecular ordering within different phases. [] Optical studies, including measurements of optical density, have been used to characterize phase transitions and their temperature dependence. [] Additionally, electrical conductivity measurements provide insights into the charge transport properties of BBHA. [, ]

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